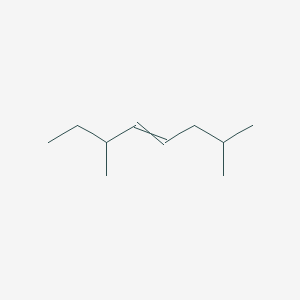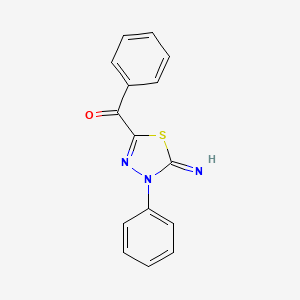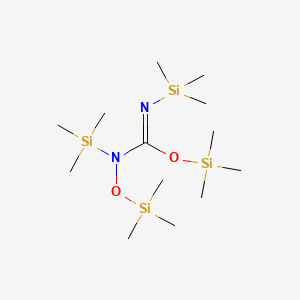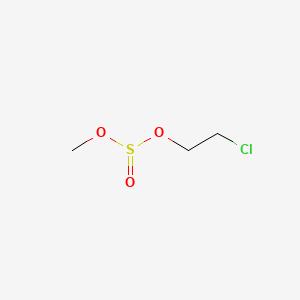
2-Chloroethyl methyl sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl methyl sulfite is an organic compound with the molecular formula C3H7ClS. It is a colorless liquid with a distinct sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
2-Chloroethyl methyl sulfite can be synthesized through the reaction of 2-chloroethanol with thionyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product along with by-products such as hydrogen chloride and sulfur dioxide.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-Chloroethyl methyl sulfite undergoes various chemical reactions, including:
1. Substitution Reactions:
Reagents and Conditions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures.
Major Products: The substitution of the chlorine atom results in the formation of 2-hydroxyethyl methyl sulfite.
2. Oxidation Reactions:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reaction is usually carried out in an aqueous medium.
Major Products: Oxidation leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
3. Reduction Reactions:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reaction is typically conducted in an inert atmosphere.
Major Products: Reduction results in the formation of ethyl methyl sulfite.
Aplicaciones Científicas De Investigación
2-Chloroethyl methyl sulfite has several applications in scientific research:
1. Chemistry:
- Used as a reagent in organic synthesis for the introduction of the chloroethyl group into various molecules.
- Employed in the study of reaction mechanisms and kinetics.
2. Biology:
- Investigated for its potential use as a cross-linking agent in protein and nucleic acid research.
- Studied for its effects on cellular processes and enzyme activity.
3. Medicine:
- Explored for its potential use in the development of chemotherapeutic agents.
- Investigated for its ability to modify biological molecules for therapeutic purposes.
4. Industry:
- Used in the production of specialty chemicals and intermediates.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl methyl sulfite involves the formation of reactive intermediates that can interact with various molecular targets. The compound can alkylate nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This alkylation process is facilitated by the presence of the chloroethyl group, which acts as an electrophile.
Comparación Con Compuestos Similares
- 2-Chloroethyl ethyl sulfide
- 2-Chloroethyl isopropyl sulfide
- 2-Chloroethyl phenyl sulfide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
55913-34-3 |
|---|---|
Fórmula molecular |
C3H7ClO3S |
Peso molecular |
158.60 g/mol |
Nombre IUPAC |
2-chloroethyl methyl sulfite |
InChI |
InChI=1S/C3H7ClO3S/c1-6-8(5)7-3-2-4/h2-3H2,1H3 |
Clave InChI |
OUIGTNBZFNTHIJ-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
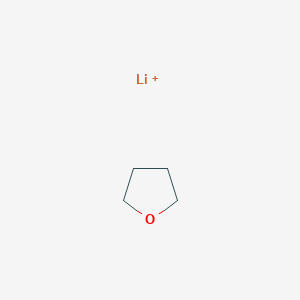


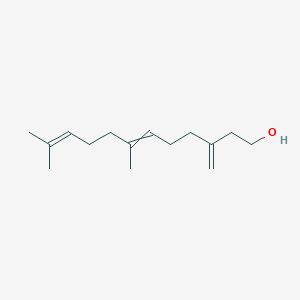

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
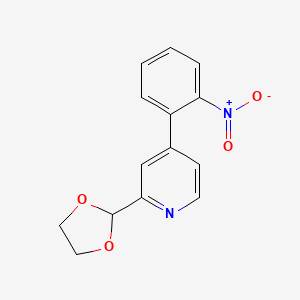
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
